2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline is a complex organic compound with significant potential in scientific research. It is classified under the category of quinoxaline derivatives, which are known for their diverse biological activities. The compound is identified by the Chemical Abstracts Service number 2034500-30-4 and has a molecular formula of with a molecular weight of approximately 379.4 g/mol .
The synthesis of 2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline involves several steps that may include the following methods:
The molecular structure of 2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline can be represented using various structural formulas:
Cc1cc(OC2CCCN(C2)C(=O)c2cc(=O)c3c(o2)cccc3)nc(n1)CThis notation provides a compact representation of the molecule's structure, indicating the arrangement of atoms and their connectivity.
The chemical reactivity of 2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline can be explored through various reactions:
The mechanism of action for 2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline is not fully elucidated but is hypothesized to involve:
The physical and chemical properties of 2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline include:
The primary applications of 2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}quinoxaline lie in scientific research:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1